molecular formula C12H14Cl2N2 B1510594 2-(Azetidin-3-yl)quinoline dihydrochloride CAS No. 1236861-65-6

2-(Azetidin-3-yl)quinoline dihydrochloride

Cat. No.: B1510594
CAS No.: 1236861-65-6
M. Wt: 257.16 g/mol
InChI Key: KTRJVZSWODVJDK-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)quinoline dihydrochloride is a chemical compound that features a quinoline ring system substituted with an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azetidin-3-yl)quinoline dihydrochloride typically involves the following steps:

  • Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

  • Introduction of Azetidine Moiety: The azetidine ring is introduced through a nucleophilic substitution reaction, where the quinoline derivative reacts with an azetidine precursor under suitable conditions.

  • Dihydrochloride Formation: The final step involves the formation of the dihydrochloride salt by treating the synthesized compound with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Process intensification techniques are employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: 2-(Azetidin-3-yl)quinoline dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The quinoline core can be oxidized to form quinone derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline or azetidine rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like amines and halides are used, with reaction conditions varying based on the specific substitution desired.

Major Products Formed:

  • Oxidation Products: Quinone derivatives, hydroquinones.

  • Reduction Products: Reduced quinoline derivatives.

  • Substitution Products: Various substituted quinolines and azetidines.

Scientific Research Applications

2-(Azetidin-3-yl)quinoline dihydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific biological pathways.

  • Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

2-(Azetidin-3-yl)quinoline dihydrochloride is compared with other similar compounds, such as 2-(Azetidin-3-yl)pyridine dihydrochloride and 2-(Azetidin-3-yl)quinoline hydrochloride These compounds share structural similarities but differ in their substitution patterns and biological activities

Comparison with Similar Compounds

  • 2-(Azetidin-3-yl)pyridine dihydrochloride

  • 2-(Azetidin-3-yl)quinoline hydrochloride

  • 2-(Azetidin-3-yl)pyridine hydrochloride

This comprehensive overview highlights the significance of 2-(Azetidin-3-yl)quinoline dihydrochloride in scientific research and its potential applications across various fields. Further studies are needed to fully explore its capabilities and benefits.

Properties

IUPAC Name

2-(azetidin-3-yl)quinoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2.2ClH/c1-2-4-11-9(3-1)5-6-12(14-11)10-7-13-8-10;;/h1-6,10,13H,7-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRJVZSWODVJDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC3=CC=CC=C3C=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90744587
Record name 2-(Azetidin-3-yl)quinoline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236861-65-6
Record name 2-(Azetidin-3-yl)quinoline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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